molecular formula C49H71N13O10 B10769236 angiotensin A

angiotensin A

Cat. No.: B10769236
M. Wt: 1002.2 g/mol
InChI Key: CHCOFDZSJYMQMX-NOQNJSOHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Angiotensin A is a peptide hormone that plays a crucial role in the regulation of blood pressure and fluid balance in the body. It is part of the renin-angiotensin system, which is essential for maintaining cardiovascular homeostasis. This compound is derived from angiotensinogen, a protein produced by the liver, and is converted into its active forms through a series of enzymatic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of angiotensin A typically involves the enzymatic cleavage of angiotensinogen by renin, an enzyme secreted by the kidneys. This process produces angiotensin I, which is then converted to angiotensin II by the angiotensin-converting enzyme (ACE). This compound is a less studied variant but follows a similar pathway .

Industrial Production Methods: Industrial production of this compound involves recombinant DNA technology to produce angiotensinogen in large quantities. This protein is then subjected to enzymatic reactions to yield this compound. The process requires precise control of reaction conditions, including pH, temperature, and enzyme concentrations, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Angiotensin A undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Angiotensin A has a wide range of applications in scientific research:

Mechanism of Action

Angiotensin A exerts its effects by binding to specific receptors on the surface of target cells. This binding activates a cascade of intracellular signaling pathways that lead to various physiological responses, including vasoconstriction, increased aldosterone secretion, and enhanced sodium and water reabsorption. The primary molecular targets of this compound are the angiotensin II type 1 and type 2 receptors (AT1R and AT2R) .

Comparison with Similar Compounds

Comparison: Angiotensin A is unique in its specific receptor interactions and the resulting physiological effects. While angiotensin II is the most potent and well-studied form, this compound offers distinct advantages in certain therapeutic contexts due to its different receptor binding affinities and downstream signaling pathways .

Properties

Molecular Formula

C49H71N13O10

Molecular Weight

1002.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C49H71N13O10/c1-6-28(4)40(46(69)58-36(24-32-25-53-26-55-32)47(70)62-21-11-15-38(62)44(67)59-37(48(71)72)23-30-12-8-7-9-13-30)61-43(66)35(22-31-16-18-33(63)19-17-31)57-45(68)39(27(2)3)60-42(65)34(56-41(64)29(5)50)14-10-20-54-49(51)52/h7-9,12-13,16-19,25-29,34-40,63H,6,10-11,14-15,20-24,50H2,1-5H3,(H,53,55)(H,56,64)(H,57,68)(H,58,69)(H,59,67)(H,60,65)(H,61,66)(H,71,72)(H4,51,52,54)/t28-,29-,34-,35-,36-,37-,38-,39-,40-/m0/s1

InChI Key

CHCOFDZSJYMQMX-NOQNJSOHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N

Origin of Product

United States

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